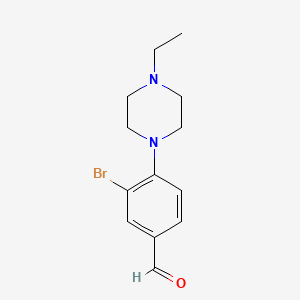
3-Bromo-4-(4-etilpiperazin-1-il)benzaldehído
Descripción general
Descripción
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H17BrN2O It is a derivative of benzaldehyde, featuring a bromine atom at the 3-position and a 4-ethylpiperazin-1-yl group at the 4-position
Aplicaciones Científicas De Investigación
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperazine derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde typically involves a multi-step process. One common method is the bromination of 4-(4-ethylpiperazin-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid.
Reduction: 3-Bromo-4-(4-ethylpiperazin-1-yl)benzyl alcohol.
Substitution: 3-Azido-4-(4-ethylpiperazin-1-yl)benzaldehyde.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with various biological targets, potentially affecting neurotransmitter systems or other signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
- 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid
- 3-Bromo-4-(4-ethylpiperazin-1-yl)benzyl alcohol
Comparison
Compared to similar compounds, 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the 4-ethylpiperazin-1-yl group. This combination allows for specific reactivity and interactions that may not be observed in other compounds. For example, the bromine atom provides a site for further functionalization through substitution reactions, while the piperazine moiety can interact with biological targets, making it a versatile compound for research and development.
Propiedades
IUPAC Name |
3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-2-15-5-7-16(8-6-15)13-4-3-11(10-17)9-12(13)14/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVYWQNLXNXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















